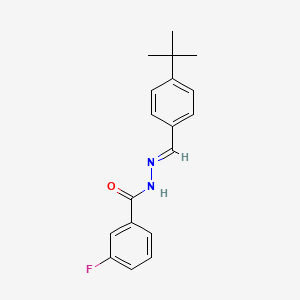

![molecular formula C15H10Cl2N2O2 B5509469 5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5509469.png)

5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole involves multiple steps, starting with 4-chlorophenoxyacetic acid as the precursor. The process includes esterification, treatment with hydrazine hydrate, and a ring closure reaction, leading to the formation of the target compound. This meticulous synthesis pathway highlights the compound's chemical complexity and the precision required in its production (Siddiqui et al., 2014).

Molecular Structure Analysis

The molecular structure of 5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole has been explored through various analytical techniques, including IR, 1H-NMR, and EI-MS spectral analysis. These methods confirm the structural properties and substitutions on the 1,3,4-oxadiazole core, revealing the compound's intricate molecular architecture (Siddiqui et al., 2014).

Chemical Reactions and Properties

5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole exhibits significant antibacterial activity against various bacterial strains, demonstrating its chemical reactivity and potential as an antibacterial agent. Its structure-activity relationship, particularly the substitutions on the oxadiazole moiety, contributes to its antibacterial efficacy and moderate anti-enzymatic potential (Siddiqui et al., 2014).

科学的研究の応用

Antioxidant Potential

Research indicates that derivatives of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole possess significant antioxidant properties. A study by Shehzadi et al. (2018) explored the antioxidant potential of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, showing its ability to scavenge free radicals and protect against oxidative stress. This compound was tested against several assays to evaluate its radical scavenging activities, showing promising results that suggest its utility as a potential antioxidant in pharmaceutical applications (Shehzadi et al., 2018).

Antimicrobial Activity

The compound and its derivatives have also been studied for their antimicrobial properties. Siddiqui et al. (2014) synthesized N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, showing potential as antibacterial agents against both gram-negative and gram-positive bacteria. These findings underscore the compound's potential in developing new antibacterial agents (Siddiqui et al., 2014).

Chemical Synthesis and Applications

In the realm of chemical synthesis, the 1,2,4-oxadiazole moiety, part of the compound's structure, is highlighted for its involvement in creating a variety of derivatives with diverse biological activities. A study by Yale and Spitzmiller (1978) discussed the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, illustrating the versatility of the oxadiazole ring in chemical reactions and its potential utility in synthesizing novel compounds with varied biological activities (Yale & Spitzmiller, 1978).

特性

IUPAC Name |

5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2/c16-11-3-1-10(2-4-11)15-18-14(21-19-15)9-20-13-7-5-12(17)6-8-13/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBWZSUPCFNSIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)COC3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5509400.png)

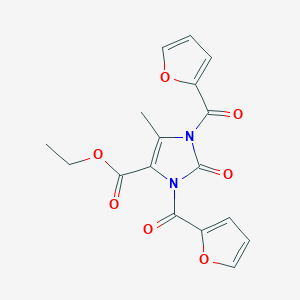

![(1S*,5R*)-3-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509403.png)

![N-{(3S*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5509408.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5509413.png)

![1-{4-[(2-phenyl-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5509423.png)

![N-[(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5509431.png)

![4-{[(4-chlorophenyl)thio]methyl}-N,N-diethylbenzamide](/img/structure/B5509432.png)

![3,4,7-trimethyl-2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-indole](/img/structure/B5509454.png)

![({5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5509457.png)

![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5509465.png)

![8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)

![4-[(diethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5509483.png)